Ethyl 3-bromo-4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate
Overview
Description
Ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromine atom, a nitro group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate typically involves multiple steps:
Esterification: The ester functional group is introduced by reacting the brominated benzoate with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The nitro group is introduced through a nitration reaction, followed by the amidation of the resulting nitro compound with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and catalysts (palladium, copper).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), solvents (methanol, ethanol), and catalysts (palladium on carbon).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid) or bases (sodium hydroxide, potassium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and nitro group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the nitro and amino groups, making it less versatile in certain reactions.
Ethyl 4-bromobenzoate: Lacks the additional functional groups, limiting its applications in complex synthesis.
Methyl 4-bromobenzoate: Similar to ethyl 4-bromobenzoate but with a different ester group, affecting its reactivity and solubility.
Properties
IUPAC Name |
ethyl 3-bromo-4-[[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O7/c1-3-30-21(27)14-5-6-15(16(22)11-14)12-31-20(26)9-8-19(25)23-17-7-4-13(2)10-18(17)24(28)29/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLRLCRTSJTFAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)CCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.